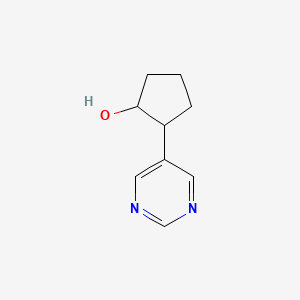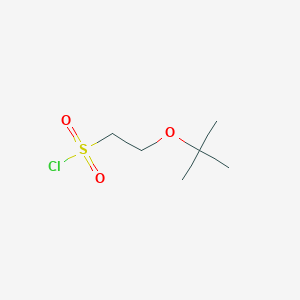![molecular formula C10H16N4O B1528773 3-氨基-1-[(1-甲基-1H-咪唑-2-基)甲基]哌啶-2-酮 CAS No. 1339012-03-1](/img/structure/B1528773.png)
3-氨基-1-[(1-甲基-1H-咪唑-2-基)甲基]哌啶-2-酮
描述
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one is a compound that features a piperidinone core substituted with an amino group and an imidazole moiety
科学研究应用
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
Imidazole-containing compounds, which include 3-amino-1-[(1-methyl-1h-imidazol-2-yl)methyl]piperidin-2-one, have been known to interact with a variety of biological targets .
Mode of Action
Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents, which may influence the bioavailability of 3-amino-1-[(1-methyl-1h-imidazol-2-yl)methyl]piperidin-2-one .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and altering their activity. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage .
Metabolic Pathways
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. This can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one within cells and tissues are important factors that determine its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall effect on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable leaving group on the piperidinone core.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazole ring or the piperidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the imidazole or piperidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
相似化合物的比较
Similar Compounds
3-amino-1-[(1H-imidazol-2-yl)methyl]piperidin-2-one: Lacks the methyl group on the imidazole ring.
3-amino-1-[(1-methyl-1H-imidazol-4-yl)methyl]piperidin-2-one: The imidazole ring is substituted at a different position.
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-one: The piperidinone core is substituted at a different position.
Uniqueness
The unique combination of the amino group, imidazole moiety, and piperidinone core in 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-amino-1-[(1-methylimidazol-2-yl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-12-9(13)7-14-5-2-3-8(11)10(14)15/h4,6,8H,2-3,5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBBXOKHQGJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)


![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)


![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)


![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
